molecular formula C7H4N2O3S B2977756 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1104926-91-1

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2977756
CAS No.: 1104926-91-1
M. Wt: 196.18
InChI Key: OJNWNTNUJCAOSU-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1104926-91-1) is a heterocyclic compound featuring a fused thieno-pyrimidine scaffold with a carboxylic acid substituent at the 5-position. Its molecular formula is C₇H₄N₂O₃S (MW: 196.18 g/mol), and it is characterized by a planar aromatic system that facilitates interactions with biological targets, particularly enzymes and receptors . Its synthesis typically involves multistep reactions, including oxidation and cyclization steps, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name

4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-5-4-3(7(11)12)1-13-6(4)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNWNTNUJCAOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Weight Key Properties Applications/Findings
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid Thieno[2,3-d]pyrimidine core, 5-carboxylic acid 196.18 High polarity due to carboxylic acid; planar aromatic system Potential enzyme inhibition (e.g., kinases)
4-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid Pyrazolo-thieno-pyrimidine hybrid, 3-carboxylic acid Not reported Enhanced electron-withdrawing groups improve reactivity Intermediate for ester derivatives with antimicrobial activity
1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS: 938002-52-9) Pyrido[2,3-d]pyrimidine core, ethyl and mercapto substituents 265.29 Increased steric bulk; thiol group enhances metal-binding capacity Investigated as a pharmaceutical intermediate (e.g., antiviral agents)
8-Ethyl-D5-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid hydrochloride Deuterated ethyl group, piperazine substituent 374.41 Isotopic labeling aids metabolic studies; high solubility in acidic conditions Used in pharmacokinetic and tracer studies

Functional Group Modifications and Bioactivity

  • Carboxylic Acid Position: The 5-carboxylic acid group in the thieno-pyrimidine scaffold (main compound) enhances hydrogen-bonding interactions compared to 3-carboxylic acid derivatives (e.g., pyrazolo-thieno-pyrimidines), which may alter target specificity .
  • Deuterated Analogues : Deuterium incorporation (e.g., 8-Ethyl-D5 derivative) reduces metabolic degradation, extending half-life in biological systems .

Biological Activity

Overview

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound with significant biological activity, particularly as an antimicrobial agent. Its primary mechanism of action involves the inhibition of the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme, crucial for bacterial protein synthesis. This article explores its biological activity, synthesis methods, and potential applications in medicine.

The compound targets the TrmD enzyme, which is essential for the methylation of tRNA. By inhibiting this enzyme, 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid disrupts protein synthesis in bacteria, leading to reduced bacterial growth and viability.

Biochemical Pathways

  • Target Enzyme : tRNA (Guanine37-N1)-methyltransferase (TrmD)
  • Mode of Action : Inhibition of TrmD function
  • Result : Disruption of protein synthesis in bacteria

Synthesis Methods

The synthesis of this compound typically involves the condensation of thiophene derivatives with pyrimidine precursors. A common method includes the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions, followed by cyclization to form the thienopyrimidine core.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid against various bacterial strains. The compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. In vitro studies have demonstrated its ability to inhibit bacterial growth significantly .

Anticancer Activity

While primarily noted for its antimicrobial properties, preliminary studies suggest potential anticancer activity. Compounds structurally related to 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid have exhibited cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) in laboratory settings .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of derivatives related to 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid. Key findings include:

  • Antimicrobial Activity :
    • The compound demonstrated significant activity against multidrug-resistant Staphylococcus aureus, with effective Minimum Inhibitory Concentrations (MIC) reported in various studies.
    • It has also shown broad-spectrum activity against other clinically relevant pathogens.
  • Anticancer Potential :
    • Derivatives were tested for their cytotoxic effects on A549 cells with promising results indicating structure-dependent activity.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AnticancerA549 (human lung adenocarcinoma)Cytotoxic effects observed
Enzyme InhibitionTrmD enzymeDisruption of protein synthesis

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